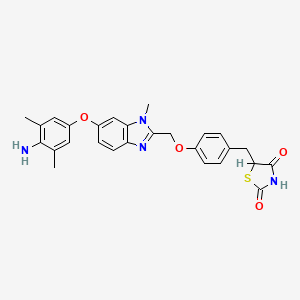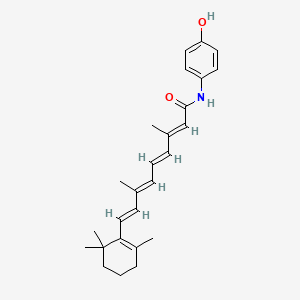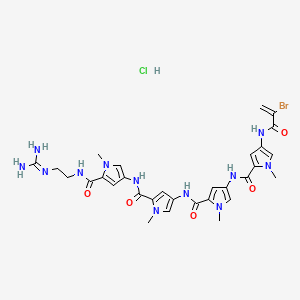
Panobinostat
Vue d'ensemble
Description
Le Panobinostat est un inhibiteur non sélectif de l’histone désacétylase utilisé principalement dans le traitement du myélome multiple. Il est commercialisé sous le nom de marque Farydak et a été approuvé par la Food and Drug Administration des États-Unis en février 2015. Les inhibiteurs de l’histone désacétylase comme le this compound jouent un rôle crucial dans la régulation de l’expression génétique en modifiant l’état d’acétylation des histones, ce qui affecte à son tour la structure de la chromatine et la transcription des gènes .
Applications De Recherche Scientifique
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant anti-tumor activity in various cancer cell lines, including oesophageal adenocarcinoma, squamous cell carcinoma, and pituitary neuroendocrine tumors. This compound’s ability to inhibit histone deacetylases makes it a valuable tool in epigenetic research, as it can modulate gene expression and affect cellular processes such as proliferation, differentiation, and apoptosis .
Mécanisme D'action
Le Panobinostat exerce ses effets en inhibant plusieurs enzymes de l’histone désacétylase. Cette inhibition entraîne une augmentation de l’acétylation des protéines histones, ce qui entraîne des changements dans la structure de la chromatine et l’expression des gènes. L’accumulation d’histones acétylées et d’autres protéines induit l’arrêt du cycle cellulaire et l’apoptose dans les cellules malignes. Le this compound présente également une synergie cytotoxique avec le bortézomib, un inhibiteur du protéasome utilisé dans le traitement du myélome multiple .
Analyse Biochimique
Biochemical Properties
Panobinostat interacts with various enzymes and proteins, primarily histone deacetylases (HDACs). It inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins . The interaction with these enzymes leads to an increase in acetylation, which in turn leads to an increase in DNA transcription and accumulation of different proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces apoptosis in tumor cells, leading to cell death . It also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in the treatment of multiple myeloma . In addition, this compound has been shown to enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Molecular Mechanism
The main mechanism of action of this compound is the inhibition of HDAC, which causes cell cycle arrest and apoptosis, leading to its antineoplastic effects . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to induce significant changes over time. It exhibits potent anti-proliferative activity at low nanomolar concentrations, strongly inducing apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound crosses the blood-brain barrier and achieves concentrations above the IC-50 for DIPG and other brain tumors, suggesting its potential efficacy in CNS tumors .
Metabolic Pathways
The primary metabolic pathways of this compound are reduction, hydrolysis, oxidation, and glucuronidation processes. Both CYP and non-CYP enzymes play a significant role in its metabolism, with CYP2D6 and CYP2C19 playing minor roles .
Transport and Distribution
This compound is a dual substrate of P-glycoprotein (P-gp) and breast cancer resistant protein (Bcrp), which are major efflux transporters expressed at the blood-brain barrier . This influences how this compound is transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound has a significant impact on the subcellular localization of HDAC1 .
Méthodes De Préparation
La synthèse du panobinostat implique plusieurs étapes clés. Une méthode courante comprend la réaction d’amination réductrice entre le chlorhydrate de 2-méthyltryptamine et l’ester méthylique de l’acide 4-formylcinnamique en présence de cyanoborohydrure de sodium ou de borohydrure de sodium dans le méthanol. Une autre méthode implique la réduction de la 2-chloro-1-(2-méthylindol-3-yl)éthanone avec de l’éthérate de trifluorure de bore et du triéthylsilane dans l’acétonitrile pour donner du 3-(2-chloroéthyl)-2-méthylindole .
Analyse Des Réactions Chimiques
Le Panobinostat subit plusieurs types de réactions chimiques, notamment :
Réduction : La principale voie métabolique implique des processus de réduction, d’hydrolyse, d’oxydation et de glucuronidation.
Oxydation : Les enzymes du cytochrome P450, en particulier le CYP3A4, jouent un rôle important dans l’oxydation du this compound.
Hydrolyse : Les réactions d’hydrolyse contribuent également au métabolisme du this compound
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, en particulier dans le domaine de l’oncologie. Il a montré une activité antitumorale significative dans diverses lignées de cellules cancéreuses, notamment l’adénocarcinome de l’œsophage, le carcinome épidermoïde et les tumeurs neuroendocrines hypophysaires. La capacité du this compound à inhiber les histone désacétylases en fait un outil précieux dans la recherche épigénétique, car il peut moduler l’expression des gènes et affecter les processus cellulaires tels que la prolifération, la différenciation et l’apoptose .
Comparaison Avec Des Composés Similaires
Le Panobinostat est souvent comparé à d’autres inhibiteurs de l’histone désacétylase tels que le vorinostat et le givinostat. Bien que les trois composés inhibent les histone désacétylases, le this compound est considéré comme l’un des inhibiteurs les plus puissants disponibles. Sa structure unique, qui comprend un groupement acide hydroxamique, contribue à sa forte puissance et à son activité à large spectre contre diverses isozymes de l’histone désacétylase .
Composés similaires
- Vorinostat
- Givinostat
- Analogues de this compound à base de diazine
La capacité unique du this compound à inhiber plusieurs enzymes de l’histone désacétylase et sa puissante activité antitumorale en font un composé précieux dans les contextes clinique et de recherche.
Propriétés
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193506 | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
404950-80-7 | |
| Record name | Panobinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panobinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANOBINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


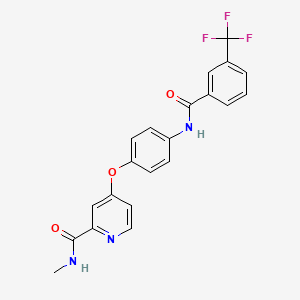
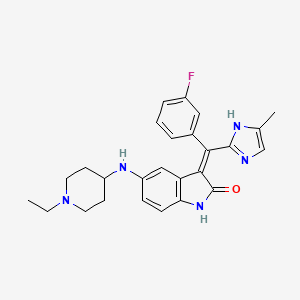
![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)




![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
